(R)-(3-PYRROLIDINEOXY)TETRAHYDRO-2H-PYRAN
Description
Properties
IUPAC Name |
(3R)-3-(oxan-2-yloxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-6-11-9(3-1)12-8-4-5-10-7-8/h8-10H,1-7H2/t8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZDMBKPCOKANB-VEDVMXKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)O[C@@H]2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Pyrrolidine
A widely cited method involves the stereoselective ring-opening of a tetrahydropyran-derived epoxide.
Procedure:
-
Epoxidation : Treat 3,4-dihydro-2H-pyran with m-chloroperbenzoic acid (mCPBA) to form 3,4-epoxytetrahydro-2H-pyran.
-
Ring-Opening : React the epoxide with pyrrolidine in the presence of MgBr₂·OEt₂ (7 mol%) and TMSNMe₂ (1.5 mmol) at room temperature. The Lewis acid coordinates to the epoxide oxygen, directing nucleophilic attack by pyrrolidine to the less hindered site.
Key Data:
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables inversion of configuration at the alcohol carbon, making it ideal for stereocontrol.
Procedure:
Key Data:
Nucleophilic Substitution with Activated Intermediates
A two-step process involving mesylation followed by displacement:
Procedure:
Key Data:
Asymmetric Catalytic Methods
Emerging approaches employ chiral catalysts to induce enantioselectivity during ether bond formation.
Procedure:
Key Data:
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (ee) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Epoxide Ring-Opening | 68–75 | >90% | High | Moderate |
| Mitsunobu Reaction | 82–88 | 100% | Moderate | Low |
| Nucleophilic Substitution | 65–70 | Variable | High | High |
| Asymmetric Catalysis | 55–60 | 85% | Low | Very High |
Optimization Strategies
Solvent Effects
Temperature Control
Chemical Reactions Analysis
Types of Reactions
®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ®-(3-Pyrrolidineoxy)-tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Tetrahydro-2H-pyran derivatives with substituted R-groups ()
- Compound 5b : A THP derivative with a phenyl (R1) and tetrahydro-2H-pyran (R) substituent. Exhibited potent cytotoxicity against A549, HCC1937, and MDA-MB-468 cell lines (IC50 = 2.6–9 μM).
- Compound 5c/d : Replacing THP with cyclohexanamine (5c) or piperidine (5d) reduced activity by 10-fold, highlighting the superiority of THP’s oxygenated ring in enhancing cytotoxicity .
- Comparison : The oxygen atom in THP likely improves solubility and target binding compared to purely aliphatic substituents. The (R)-configuration in the target compound may further optimize stereoelectronic interactions, though direct evidence is lacking.
(b) 4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid ()
- Structure: Boc-protected amino-THP with a carboxymethyl group.
- Properties : Molecular weight 259.3 g/mol; introduces both polar (carboxylic acid) and hydrophobic (Boc group) features.
- Comparison: The Boc group enhances stability but may reduce cell permeability.
(c) 3-(Tetrahydro-2H-pyran-4-yl)propanal ()
- Structure : THP with a propanal side chain.
- Properties : Reactive aldehyde group enables further derivatization but may lead to instability in biological systems.
- Comparison : The ether-linked pyrrolideneoxy group in the target compound offers greater stability and fewer off-target reactions compared to aldehyde-containing analogs .
Table 1: Cytotoxicity of THP Derivatives (Data from )
| Compound | Substituent (R) | IC50 (μM) Against HCC1937 | Key Features |
|---|---|---|---|
| 5b | THP | 2.6–9 | High potency, oxygenated ring |
| 5c | Cyclohexanamine | ~26–90 | Reduced activity |
| 5d | Piperidine | ~26–90 | Similar to 5c |
- Key Insight: THP-based compounds (e.g., 5b) outperform non-oxygenated analogs (5c/d), suggesting that the oxygen atom in THP enhances target engagement, possibly via hydrogen bonding or improved solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Notes: The target compound’s pyrrolideneoxy group increases hydrogen-bonding capacity (3 acceptors vs. Lower LogP (estimated 1.5–2.5) compared to long-chain analogs (LogP = 6.2) suggests better aqueous solubility .
Biological Activity
(R)-(3-Pyrrolidineoxy)tetrahydro-2H-pyran, with the CAS number 183540-38-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H15NO2
- Molecular Weight : 171.22 g/mol
- Chemical Structure : The compound features a tetrahydropyran ring with a pyrrolidine moiety, contributing to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies show that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, as well as inhibition of key signaling pathways involved in cell survival.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell growth and replication.
- Receptor Modulation : The compound has shown potential to modulate receptor activity, affecting neurotransmitter release and cellular signaling.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Results : The compound displayed a zone of inhibition of 15 mm, indicating significant antimicrobial activity compared to control groups.
-
Cancer Cell Line Study
- Objective : To assess cytotoxic effects on MCF-7 cells.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with an IC50 value of 25 µM.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Significant | Yes | Enzyme inhibition, receptor modulation |
| Compound A | Moderate | No | Unknown |
| Compound B | Low | Yes | Direct DNA interaction |
Q & A
Q. What are the established synthetic routes for (R)-(3-pyrrolidineoxy)tetrahydro-2H-pyran, and how can multi-component reactions optimize its synthesis?
The compound can be synthesized via nucleophilic substitution or ring-opening reactions involving tetrahydro-2H-pyran derivatives and pyrrolidine precursors. Evidence from related tetrahydropyran systems suggests that multi-component reactions (e.g., combining amines, aldehydes, and cyclic ketones) can enhance efficiency and stereochemical control . For example, acetylenedicarboxylate-mediated reactions may stabilize intermediates, improving yield and selectivity. Reaction conditions (e.g., solvent polarity, temperature) should be optimized using kinetic studies and monitored via TLC or HPLC .
Q. How can researchers confirm the stereochemical configuration of this compound?
Chiral chromatography (e.g., using a Chiralpak® column) or polarimetry can determine enantiomeric purity. X-ray crystallography is definitive for absolute configuration confirmation, while NMR spectroscopy (e.g., NOE experiments) can resolve spatial arrangements of substituents . Comparative analysis with racemic mixtures or known (S)-enantiomers may further validate results .
Q. What analytical techniques are recommended for purity assessment of this compound?
High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) detects impurities. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, while elemental analysis validates stoichiometry. For stability testing, accelerated degradation studies under varied pH and temperature conditions can identify decomposition pathways .
Advanced Research Questions
Q. How can contradictory data in biological activity studies of this compound be resolved?
Contradictions may arise from differences in assay conditions (e.g., cell lines, solvent carriers). To address this:
Q. What computational methods are suitable for predicting the reactivity and binding interactions of this compound?
Density functional theory (DFT) calculations model electronic properties and reaction pathways. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets. Molecular dynamics simulations assess conformational stability in solvent environments . Validate predictions with experimental kinetics or crystallographic data.
Q. How can researchers design derivatives to improve the compound’s pharmacokinetic properties?
Structure-activity relationship (SAR) studies should focus on modifying the pyrrolidine or tetrahydropyran moieties. For example:
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Catalytic asymmetric synthesis (e.g., chiral Lewis acids) or enzymatic resolution can preserve stereochemistry. Continuous flow reactors improve reproducibility and reduce side reactions. Monitor enantiomeric excess (ee) via chiral HPLC at each step .
Data Interpretation & Methodological Challenges
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
Cross-reference with high-purity samples and databases (e.g., SciFinder, Reaxys). Variations may arise from solvent effects, pH, or instrument calibration. Reproduce experiments under identical conditions and report detailed parameters (e.g., solvent, temperature) .
Q. What approaches reconcile conflicting toxicity profiles in preclinical studies?
Q. How can patent literature inform synthetic route optimization?
Analyze patents (e.g., EP 4 374 877 A2 ) for protected methodologies. Focus on claims describing novel catalysts or purification techniques. Reverse-engineer examples while ensuring compliance with intellectual property laws.
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
